molecular formula C25H33N3O10S B13440037 1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole

1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole

Cat. No.: B13440037
M. Wt: 567.6 g/mol
InChI Key: GTXQPNAFDDZDIO-FVELJTHGSA-N
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Description

1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the arabinofuranosyl moiety, followed by the introduction of the nitroimidazole group. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl moiety are protected using 2,2-dimethyl-1-oxopropyl groups.

    Sulfonylation: The protected arabinofuranosyl moiety is then sulfonylated with 4-methylphenylsulfonyl chloride.

    Nitroimidazole Introduction: The nitroimidazole group is introduced through a nucleophilic substitution reaction.

    Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like amines.

Scientific Research Applications

1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in its activity by interacting with proteins and enzymes.

Comparison with Similar Compounds

1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole can be compared with other similar compounds, such as:

    2-Nitroimidazole: A simpler compound with similar nitro group reactivity.

    Sulfonylated Sugars: Compounds with sulfonyl groups attached to sugar moieties.

    Protected Arabinofuranosyl Derivatives: Compounds with various protecting groups on the arabinofuranosyl moiety.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H33N3O10S

Molecular Weight

567.6 g/mol

IUPAC Name

[(2S,5S)-4-(2,2-dimethylpropanoyloxy)-2-[(4-methylphenyl)sulfonyloxymethyl]-5-(2-nitroimidazol-1-yl)oxolan-3-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C25H33N3O10S/c1-15-8-10-16(11-9-15)39(33,34)35-14-17-18(37-21(29)24(2,3)4)19(38-22(30)25(5,6)7)20(36-17)27-13-12-26-23(27)28(31)32/h8-13,17-20H,14H2,1-7H3/t17-,18?,19?,20-/m0/s1

InChI Key

GTXQPNAFDDZDIO-FVELJTHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C(C([C@H](O2)N3C=CN=C3[N+](=O)[O-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=CN=C3[N+](=O)[O-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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